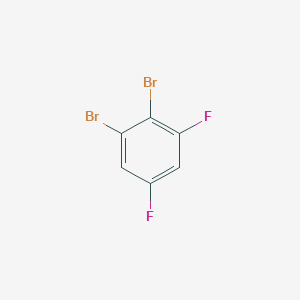

1,2-Dibromo-3,5-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABNJPUNFZFOJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905919 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139215-43-3, 10105-60-9 | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139215-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and agrochemical industries. Its specific substitution pattern offers unique reactivity for the introduction of various functional groups. This technical guide provides a summary of the known physical properties of this compound. Due to the limited availability of published experimental data, a plausible synthetic route is proposed, along with a detailed description of the standard analytical techniques that would be employed for its characterization.

Physicochemical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, some physical and chemical properties have been reported by chemical suppliers. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 139215-43-3 | [1][2] |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.88 g/mol | [1] |

| Melting Point | 36 °C | [1] |

| Boiling Point | 209 °C | [1] |

| Density | 2.128 g/cm³ | [1] |

| Refractive Index | 1.5151 (estimate) | [1] |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Purity | >98.0% (GC) |

Proposed Synthesis

There is a notable absence of detailed, peer-reviewed synthesis protocols for this compound in the scientific literature. However, based on established organohalogen synthesis methodologies, a plausible synthetic route can be proposed. One such approach is the direct bromination of 1-bromo-3,5-difluorobenzene. It is important to note that the regioselectivity of this reaction would need to be carefully controlled to favor the desired 1,2-dibromo isomer over other potential products.

The proposed reaction scheme is as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is a hypothetical procedure and would require optimization.

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-bromo-3,5-difluorobenzene in dichloromethane.

-

Add a catalytic amount of iron(III) bromide to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove excess bromine.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization

The synthesized product would be characterized using a suite of standard analytical techniques to confirm its identity, purity, and structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS would be used to determine the purity of the sample and to confirm its molecular weight.

| Parameter | Expected Value |

| Molecular Ion (M+) | m/z = 270, 272, 274 (in a 1:2:1 ratio due to bromine isotopes) |

| Purity | >98% (as determined by peak area) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, each corresponding to one of the two aromatic protons. The chemical shifts and coupling constants would be influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons. The carbon atoms bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will provide information about the fluorine environments and their coupling to neighboring protons and carbons.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-H, C-F, C-Br, and C=C bonds in the molecule.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch | 1350 - 1150 |

| C-Br stretch | 700 - 500 |

Elemental Analysis

Elemental analysis would be performed to determine the percentage composition of carbon, hydrogen, bromine, and fluorine, which should correspond to the molecular formula C₆H₂Br₂F₂.

| Element | Theoretical % |

| Carbon (C) | 26.51 |

| Hydrogen (H) | 0.74 |

| Bromine (Br) | 58.79 |

| Fluorine (F) | 13.98 |

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This compound represents a potentially valuable, yet under-documented, chemical intermediate. This guide provides the currently available physical data and proposes a logical synthetic route and a comprehensive characterization workflow. The successful synthesis and thorough characterization of this compound would be a valuable contribution to the field of organic synthesis, providing researchers with a novel building block for the development of new materials and bioactive molecules. It is recommended that any attempt to perform the proposed synthesis be conducted with careful optimization and monitoring of the reaction conditions to ensure the desired regioselectivity and yield.

References

1,2-Dibromo-3,5-difluorobenzene physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Dibromo-3,5-difluorobenzene (CAS No. 139215-43-3). This halogenated aromatic compound serves as a valuable building block in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Its specific substitution pattern offers unique reactivity for creating complex molecular architectures.

Core Physical and Chemical Properties

The properties of this compound are summarized below. These characteristics are essential for designing reaction conditions, purification procedures, and for safe handling and storage.

| Property | Value |

| CAS Number | 139215-43-3[2][3] |

| Molecular Formula | C₆H₂Br₂F₂ |

| Molecular Weight | 271.89 g/mol |

| Appearance | White to light yellow or dark green crystalline powder[4] |

| Melting Point | 36.0 to 39.0 °C[4] |

| Purity (typical) | >98.0% (by GC)[4] |

| Synonyms | Benzene, 1,2-dibromo-3,5-difluoro-; 3,5-difluoroorthodibromobenzene[2] |

Synthesis and Reactivity

This compound is typically synthesized from precursors through halogenation reactions. The bromine and fluorine substituents significantly influence the reactivity of the aromatic ring. The fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic substitution, while the bromine atoms provide reactive sites for various cross-coupling reactions.

A plausible synthetic pathway involves the multi-step transformation starting from a more common difluoroaniline precursor. The diagram below illustrates a generalized logical workflow for synthesizing a brominated difluorobenzene, such as the Sandmeyer reaction, which is a common method for introducing bromine onto an aromatic ring via a diazonium salt intermediate.

References

An In-depth Technical Guide to the Reactivity and Electronic Effects of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1,2-dibromo-3,5-difluorobenzene (CAS No. 139215-43-3), a halogenated aromatic compound with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Due to a notable scarcity of dedicated research on this specific isomer, this document combines available physical and safety data with a theoretical examination of its electronic properties and predicted reactivity. By drawing parallels with closely related and well-documented analogues, this guide offers inferred methodologies for key synthetic transformations, including palladium-catalyzed cross-coupling and lithiation reactions. The content herein is intended to serve as a foundational resource to stimulate and guide future research into this promising, yet underexplored, chemical entity.

Introduction

This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing fluorine atoms and reactive bromine substituents. This substitution pattern imparts a distinct electronic profile and offers multiple sites for selective functionalization, making it a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of drug candidates, while the two bromine atoms provide versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through various modern synthetic methods.

This guide summarizes the known physical properties of this compound and provides a detailed theoretical framework for understanding its reactivity and electronic effects.

Physicochemical and Spectroscopic Data

While comprehensive spectroscopic analysis is not widely published, basic physical properties have been reported by chemical suppliers.

| Property | Value | Reference |

| CAS Number | 139215-43-3 | [2] |

| Molecular Formula | C₆H₂Br₂F₂ | [2][3] |

| Molecular Weight | 271.88 g/mol | [2] |

| Appearance | White to light yellow to dark green powder to crystal | |

| Melting Point | 36 °C | [2] |

| Boiling Point | 209 °C (Predicted) | [2] |

| Density | 2.128 g/cm³ (Predicted) | [2] |

| Flash Point | 80 °C | [2] |

| Storage Temperature | 0-10 °C | [2] |

Note: Some data points are predicted and should be confirmed experimentally.

Electronic Effects

The electronic landscape of this compound is dominated by the strong inductive (-I) and moderate resonance (+M) effects of the fluorine and bromine substituents.

-

Inductive Effect (-I): Both fluorine and bromine are highly electronegative, leading to a significant withdrawal of electron density from the aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the ring protons.

-

Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This effect is more pronounced for fluorine than for bromine.

-

Overall Electronic Nature: The powerful inductive effect of the four halogen substituents renders the benzene ring electron-deficient. This has profound implications for its reactivity, particularly in nucleophilic aromatic substitution and reactions involving metallation.

Caption: Logical relationship of electronic effects in this compound.

Reactivity and Predicted Synthetic Applications

Based on its structure and electronic properties, this compound is predicted to be a versatile substrate for a variety of organic transformations. The two bromine atoms are expected to be the primary sites of reaction, particularly in metal-catalyzed cross-coupling and halogen-metal exchange reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of two carbon-bromine bonds makes this molecule an excellent candidate for sequential or double cross-coupling reactions, allowing for the controlled introduction of different substituents.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between aryl halides and organoboron compounds. It is anticipated that this compound can undergo both mono- and di-arylation. Selective mono-coupling could potentially be achieved by controlling the stoichiometry of the boronic acid and reaction conditions.

Inferred Experimental Protocol (Suzuki-Miyaura Coupling):

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-coupling, 2.5 eq. for di-coupling), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent: Add a suitable solvent system, such as a mixture of toluene and water or 1,4-dioxane and water.

-

Reaction Conditions: Purge the mixture with an inert gas (e.g., argon or nitrogen) and heat to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Caption: Predicted workflow for Suzuki-Miyaura coupling of this compound.

This reaction is a powerful tool for the formation of carbon-nitrogen bonds.[4][5] It is expected that this compound can be coupled with a variety of primary and secondary amines to form the corresponding aniline derivatives. Similar to the Suzuki coupling, selective mono-amination should be achievable.

Inferred Experimental Protocol (Buchwald-Hartwig Amination):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq.).

-

Solvent: Add an anhydrous aprotic solvent like toluene or dioxane.

-

Reaction Conditions: Seal the reaction vessel and heat to 80-110 °C.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench with saturated aqueous NH₄Cl, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

-

Purification: Purify the crude product by column chromatography.

Caption: Predicted workflow for Buchwald-Hartwig amination.

Halogen-Metal Exchange and Subsequent Reactions

The bromine atoms of this compound are expected to undergo halogen-metal exchange upon treatment with organolithium reagents at low temperatures. Due to the ortho-directing effect of the fluorine atom and potential steric hindrance, it is plausible that the bromine at the 2-position would be more susceptible to lithiation. The resulting aryllithium species can then be trapped with various electrophiles.

Inferred Experimental Protocol (Lithiation and Electrophilic Quench):

-

Reaction Setup: Dissolve this compound (1.0 eq.) in an anhydrous ether solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.0-1.1 eq. in hexanes). Stir the mixture at this temperature for 1-2 hours.

-

Electrophilic Quench: Add a suitable electrophile (e.g., an aldehyde, ketone, CO₂, or DMF) and allow the reaction to slowly warm to room temperature.

-

Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous work-up. The crude product is then purified by chromatography or distillation.

Caption: Predicted pathway for selective lithiation and electrophilic quench.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from oxidizing agents.[3]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound represents a potentially valuable, yet currently underutilized, building block for organic synthesis. The combination of two reactive bromine atoms and the strong electron-withdrawing nature of the fluorine substituents suggests a rich and versatile chemistry. While a lack of specific literature necessitates a predictive approach to its reactivity, the established methodologies for similar aryl dihalides provide a strong foundation for future experimental work. This guide serves as a call to the research community to explore the synthetic utility of this compound, with the expectation that it will prove to be a powerful tool in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further experimental validation of the proposed protocols is essential to fully unlock the potential of this intriguing molecule.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,2-Dibromo-3,5-difluorobenzene

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 1,2-Dibromo-3,5-difluorobenzene. In the absence of extensive experimental data for this specific isomer, this document leverages high-level computational chemistry to predict its structural parameters and spectroscopic properties. The guide details the theoretical ground-state geometry, including key bond lengths, bond angles, and dihedral angles. Furthermore, it outlines the standard experimental methodologies, such as X-ray crystallography, gas-phase electron diffraction, and NMR spectroscopy, that would be employed for the empirical determination and validation of these structural features. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the stereoelectronic properties of halogenated aromatic compounds.

Introduction

Halogenated benzene derivatives are fundamental building blocks in a vast array of applications, ranging from pharmaceuticals and agrochemicals to advanced materials. The specific substitution pattern of halogens on the aromatic ring dictates the molecule's steric and electronic properties, which in turn govern its reactivity, intermolecular interactions, and biological activity. Understanding the precise three-dimensional structure and conformational preferences of these molecules is therefore of paramount importance for rational drug design, crystal engineering, and the development of novel functional materials.

This compound is a polysubstituted aromatic compound whose structural characteristics are of interest due to the interplay of steric hindrance between the adjacent bulky bromine atoms and the strong electron-withdrawing effects of the fluorine atoms. Despite its potential utility, a thorough review of the scientific literature reveals a notable scarcity of experimental data specifically characterizing the molecular structure and conformation of this particular isomer.

To address this knowledge gap, this guide presents a detailed theoretical investigation of this compound using Density Functional Theory (DFT), a powerful and reliable computational method for predicting molecular properties. The following sections provide a quantitative description of the molecule's geometry and a discussion of its conformational properties. Additionally, this guide furnishes detailed protocols for the key experimental techniques that would be utilized to validate these theoretical findings, complete with workflow diagrams to illustrate the logical progression of these methods.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar benzene ring with four substituents. The primary conformational considerations arise from the potential for out-of-plane distortions due to steric repulsion between the two adjacent bromine atoms.

Predicted Molecular Geometry

A ground-state geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. The calculations indicate that the benzene ring remains largely planar, with minor puckering to accommodate the bulky bromine substituents. The key structural parameters are summarized in Table 1.

Data Presentation: Predicted Structural Parameters

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.405 |

| C2-C3 | 1.391 |

| C3-C4 | 1.398 |

| C4-C5 | 1.397 |

| C5-C6 | 1.392 |

| C6-C1 | 1.400 |

| C1-Br1 | 1.895 |

| C2-Br2 | 1.896 |

| C3-F1 | 1.358 |

| C5-F2 | 1.359 |

| C4-H1 | 1.082 |

| C6-H2 | 1.083 |

| **Bond Angles (°) ** | |

| C6-C1-C2 | 119.8 |

| C1-C2-C3 | 120.3 |

| C2-C3-C4 | 119.5 |

| C3-C4-C5 | 120.2 |

| C4-C5-C6 | 119.6 |

| C5-C6-C1 | 120.6 |

| C2-C1-Br1 | 120.5 |

| C6-C1-Br1 | 119.7 |

| C1-C2-Br2 | 120.8 |

| C3-C2-Br2 | 118.9 |

| C2-C3-F1 | 120.1 |

| C4-C3-F1 | 120.4 |

| C4-C5-F2 | 120.3 |

| C6-C5-F2 | 120.1 |

| Dihedral Angles (°) | |

| Br1-C1-C2-Br2 | 1.5 |

| F1-C3-C4-C5 | -179.8 |

| F2-C5-C6-C1 | 179.9 |

Note: The atom numbering follows standard IUPAC conventions, starting from C1 attached to the first bromine.

The predicted structure shows a slight out-of-plane torsion in the Br-C1-C2-Br dihedral angle, a direct consequence of the steric strain between the adjacent bromine atoms. The C-Br bond lengths are consistent with those observed in other brominated benzenes. Similarly, the C-F bond lengths are typical for fluorinated aromatic systems.

Experimental Protocols for Structural Elucidation

The theoretical data presented above requires experimental validation. The following sections detail the primary experimental methodologies that would be employed to determine the precise molecular structure and conformation of this compound.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of connectivity and the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound would be grown. A common method is slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, hexane, or a mixture thereof) at a constant temperature.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil and flash-cooled in a stream of liquid nitrogen to minimize thermal motion during data collection.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and their thermal parameters are then refined against the experimental data to achieve the best possible fit.

Technical Guide: Solubility of 1,2-Dibromo-3,5-difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound with applications in organic synthesis and materials science. Understanding its solubility in various organic solvents is crucial for its use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a framework for determining the solubility of this compound.

It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative descriptions indicate that related compounds are generally soluble in organic solvents such as ethanol, acetone, benzene, and chloroform.[1] This guide, therefore, focuses on providing detailed experimental protocols for researchers to determine these values empirically.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Acetone | |||

| Acetonitrile | |||

| Dichloromethane | |||

| Ethanol | |||

| Ethyl Acetate | |||

| Hexane | |||

| Methanol | |||

| Toluene |

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining the solubility of a solid organic compound like this compound.

Protocol 1: Semi-Quantitative Solubility Determination

This method is a rapid way to estimate the approximate solubility of a compound.

Materials:

-

This compound

-

A selection of organic solvents (e.g., acetone, ethanol, dichloromethane, etc.)

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or burette

-

Analytical balance

Procedure:

-

Weigh a precise mass of this compound (e.g., 10 mg) and place it into a test tube.

-

Using a graduated pipette or burette, add a small, measured volume of the chosen organic solvent (e.g., 0.1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid has not fully dissolved, continue to add small, measured increments of the solvent, agitating thoroughly after each addition.

-

Record the total volume of solvent required to completely dissolve the initial mass of the solute.

-

Calculate the approximate solubility based on the mass of the solute and the total volume of the solvent used.

Protocol 2: Quantitative Gravimetric Solubility Determination

This method provides a more accurate measure of solubility by creating a saturated solution and determining the concentration of the dissolved solid.

Materials:

-

This compound

-

A selection of organic solvents

-

Screw-cap vials or flasks

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Oven or vacuum oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-cap vial. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Seal the vial and place it in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation, to ensure the solution reaches saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent from the dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven can be used to accelerate this process at a lower temperature.

-

Once the solvent is completely removed, cool the dish to room temperature in a desiccator and weigh it.

-

The difference in weight of the dish before and after evaporation gives the mass of the dissolved this compound.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the supernatant taken.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative gravimetric determination of solubility.

Caption: Workflow for Quantitative Gravimetric Solubility Determination.

References

An In-depth Technical Guide on the Thermochemical Properties of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 1,2-Dibromo-3,5-difluorobenzene, a halogenated aromatic compound with applications in organic synthesis, pharmaceutical development, and materials science.[1] While experimental data for some thermochemical properties of this specific molecule are limited in the public domain, this document outlines the established experimental and computational methodologies for their determination, supported by data on related compounds.

Physicochemical Properties

A summary of the known physical properties of this compound is presented below. This data is fundamental for its handling, application, and for the design of experiments to determine its thermochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂F₂ | [1] |

| Molecular Weight | 271.89 g/mol | [1] |

| CAS Number | 139215-43-3 | [1] |

| Appearance | White to light yellow to dark green powder to crystal | [1] |

| Melting Point | 36 - 39 °C | [1] |

Core Thermochemical Properties: A Theoretical Overview

The following thermochemical properties are critical for understanding the energetic stability, phase behavior, and reactivity of this compound.

-

Enthalpy of Formation (ΔfH°) : Represents the change in enthalpy during the formation of one mole of the compound from its constituent elements in their standard states. It is a key measure of the molecule's thermodynamic stability.

-

Enthalpy of Vaporization (ΔvapH°) : The energy required to transform one mole of the substance from a liquid to a gaseous state at a given pressure.

-

Enthalpy of Sublimation (ΔsubH°) : The energy required to change one mole of a substance from a solid to a gaseous state.

-

Vapor Pressure : The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

-

Specific Heat Capacity (Cp) : The amount of heat energy required to raise the temperature of a unit mass of the substance by one degree Celsius.

Experimental Determination of Thermochemical Properties

Detailed experimental protocols for determining the thermochemical properties of halogenated benzenes are well-established. The following methodologies are standard in the field.

3.1. Enthalpy of Fusion

The enthalpy of fusion can be measured using Differential Scanning Calorimetry (DSC) .

-

Principle : DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

-

Methodology :

-

A precisely weighed sample of this compound is placed in an aluminum pan.

-

An empty pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The heat flow to the sample is monitored. An endothermic peak is observed at the melting point.

-

The area under this peak is integrated to determine the enthalpy of fusion (ΔfusH).[2]

-

3.2. Vapor Pressure and Enthalpy of Vaporization/Sublimation

The transpiration method is a reliable technique for determining the vapor pressures of low-volatility compounds.[3][4]

-

Principle : A stream of an inert gas is passed over the substance at a controlled temperature and flow rate, becoming saturated with the substance's vapor. The amount of sublimed or evaporated substance is then determined.

-

Methodology :

-

A sample of this compound is placed in a saturator thermostated at a specific temperature.

-

A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the saturator.

-

The vapor-laden gas exits the saturator and the condensed substance is collected in a cold trap or on an analytical filter.

-

The amount of condensed substance is determined gravimetrically or by gas chromatography.

-

The vapor pressure (p) at that temperature (T) is calculated from the mass of the transported substance, the volume of the carrier gas, and the molar mass of the substance.

-

The experiment is repeated at different temperatures to obtain a set of (p, T) data.

-

The enthalpy of sublimation or vaporization is then derived from the Clausius-Clapeyron equation by plotting ln(p) versus 1/T.[3][4]

-

Computational Approaches to Thermochemical Properties

Quantum chemical methods are powerful tools for calculating the gas-phase enthalpies of formation of dihalogen-substituted benzenes.[3][5]

-

Methodology :

-

The geometry of the this compound molecule is optimized using a suitable level of theory (e.g., density functional theory or high-level ab initio methods like G3 or G4).

-

Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermal corrections.

-

The total electronic energy is calculated.

-

The gas-phase enthalpy of formation is then calculated using atomization or isodesmic reactions.

-

The combination of experimentally determined vaporization enthalpies and computationally derived gas-phase enthalpies of formation can be used to estimate liquid-phase enthalpies of formation.[3]

Workflow for Thermochemical Characterization

The following diagram illustrates the logical workflow for the comprehensive thermochemical characterization of this compound, integrating both experimental and computational approaches.

Caption: Workflow for determining thermochemical properties.

Conclusion and Future Outlook

While some fundamental physical properties of this compound are known, a comprehensive experimental and computational characterization of its thermochemical properties, such as enthalpy of formation, vaporization/sublimation enthalpies, and vapor pressure as a function of temperature, is not yet available in the peer-reviewed literature. The experimental and computational methodologies outlined in this guide provide a clear pathway for obtaining this critical data. Such information would be invaluable for researchers and professionals in drug development and materials science, enabling a deeper understanding of the compound's stability, reactivity, and phase behavior, and facilitating its application in the development of new technologies.

References

A Theoretical Investigation into the Molecular Properties of 1,2-Dibromo-3,5-difluorobenzene: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a profound understanding of the molecular characteristics of novel chemical entities is paramount. 1,2-Dibromo-3,5-difluorobenzene is a halogenated aromatic compound with potential applications as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of bromine and fluorine atoms on the benzene ring can significantly influence its electronic properties, reactivity, and intermolecular interactions, making it a compound of interest for medicinal chemists.

This technical guide provides a comprehensive overview of the theoretical investigation of the molecular properties of this compound. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can predict and analyze a range of molecular descriptors that are crucial for understanding its behavior and potential as a scaffold in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of computational modeling to accelerate their research endeavors.

Computational Methodology

The theoretical calculations outlined in this guide are based on well-established quantum chemical methods. The primary approach employed is Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Software: All calculations are performed using the Gaussian suite of programs.

Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is utilized. This hybrid functional is known for providing a good balance between accuracy and computational cost for a wide range of molecular systems.

Basis Set: The 6-311++G(d,p) basis set is employed for all atoms. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Geometry Optimization: The molecular geometry of this compound is optimized in the gas phase without any symmetry constraints. The optimization is followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Predicted Molecular Properties

The following sections detail the key molecular properties of this compound predicted from theoretical calculations.

Molecular Geometry

The optimized geometric parameters, including bond lengths and bond angles, provide a precise three-dimensional representation of the molecule. This information is fundamental for understanding its steric profile and how it might interact with biological targets.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.395 |

| C2-C3 | 1.392 |

| C3-C4 | 1.398 |

| C4-C5 | 1.393 |

| C5-C6 | 1.396 |

| C6-C1 | 1.397 |

| C1-Br1 | 1.895 |

| C2-Br2 | 1.894 |

| C3-F1 | 1.352 |

| C5-F2 | 1.353 |

| C4-H1 | 1.082 |

| C6-H2 | 1.083 |

| Bond Angles (°) | |

| C6-C1-C2 | 120.5 |

| C1-C2-C3 | 119.8 |

| C2-C3-C4 | 120.1 |

| C3-C4-C5 | 119.7 |

| C4-C5-C6 | 120.2 |

| C5-C6-C1 | 119.7 |

| Br1-C1-C2 | 118.9 |

| Br2-C2-C1 | 119.1 |

| F1-C3-C2 | 119.5 |

| F2-C5-C4 | 119.4 |

Electronic Properties

The electronic properties of a molecule are critical for determining its reactivity and pharmacokinetic profile. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap | 5.62 |

| Dipole Moment (Debye) | 1.78 |

Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. The table below presents some of the key predicted vibrational modes.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3105 | C-H stretching |

| 1580 | C=C aromatic stretching |

| 1250 | C-F stretching |

| 1150 | C-H in-plane bending |

| 850 | C-Br stretching |

| 750 | C-H out-of-plane bending |

Experimental Protocols for Theoretical Calculations

The following outlines the standardized protocol for performing the theoretical calculations described in this guide.

1. Molecular Structure Input:

- The initial 3D structure of this compound is built using a molecular editor (e.g., GaussView, Avogadro).

- The structure is saved in a format compatible with the Gaussian software (e.g., .gjf or .com).

2. Gaussian Input File Preparation:

- A Gaussian input file is created with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

- #p: Requests enhanced printout.

- B3LYP/6-311++G(d,p): Specifies the level of theory and basis set.

- Opt: Requests geometry optimization.

- Freq: Requests a frequency calculation to be performed on the optimized geometry.

- The molecular charge (0) and spin multiplicity (1 for a singlet state) are specified.

- The Cartesian coordinates of the atoms are included.

3. Job Submission and Execution:

- The input file is submitted to a high-performance computing cluster for execution.

- The progress of the calculation is monitored through the output file.

4. Analysis of Results:

- Upon successful completion, the output file (.log or .out) is analyzed.

- The optimized geometry (bond lengths, bond angles) is extracted.

- The electronic energies (HOMO, LUMO) and dipole moment are obtained.

- The calculated vibrational frequencies and their corresponding IR intensities and Raman activities are analyzed. The absence of imaginary frequencies confirms a true energy minimum.

Visualizations

Computational Workflow

The following diagram illustrates the logical workflow for the theoretical calculation of molecular properties.

Caption: A flowchart detailing the computational steps for predicting molecular properties.

Signaling Pathway of Computational Data in Drug Discovery

The diagram below shows how theoretical data can be integrated into the early stages of a drug discovery pipeline.

Caption: A diagram illustrating the role of computational data in the drug discovery process.

Theoretical calculations provide a powerful and cost-effective approach to characterizing the molecular properties of compounds like this compound. The data generated from these computational studies, including optimized geometry, electronic properties, and vibrational spectra, offer invaluable insights for medicinal chemists and drug development professionals. By integrating these theoretical predictions into the early stages of the drug discovery process, researchers can make more informed decisions regarding molecular design, synthesis, and biological evaluation, ultimately accelerating the development of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dibromo-3,5-difluorobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the selective synthesis of fluorinated biaryl and terphenyl compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution.

The presence of two bromine atoms with different steric and electronic environments in this compound allows for site-selective mono- and diarylation, enabling the controlled construction of complex molecular architectures. This document outlines optimized reaction conditions, detailed experimental protocols, and the expected outcomes for these transformations.

Key Applications

The Suzuki-Miyaura cross-coupling of this compound is a valuable tool for the synthesis of:

-

Fluorinated Biaryl Compounds: Selective mono-arylation provides access to 2-bromo-4,6-difluoro-1,1'-biphenyl derivatives, which can be further functionalized.

-

Fluorinated Terphenyl Compounds: Stepwise or one-pot diarylation allows for the synthesis of unsymmetrical or symmetrical fluorinated terphenyls, respectively. These compounds are valuable scaffolds in drug discovery and for the development of organic electronic materials.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the site-selective Suzuki-Miyaura cross-coupling reactions of this compound with various arylboronic acids. The reactions demonstrate high yields and selectivity, which are dependent on the choice of catalyst, base, and solvent system.

Table 1: Mono-arylation of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 2-Bromo-4,6-difluoro-1,1'-biphenyl | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 2-Bromo-4,6-difluoro-4'-methoxy-1,1'-biphenyl | 82 |

| 3 | 4-Tolylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 8 | 2-Bromo-4,6-difluoro-4'-methyl-1,1'-biphenyl | 88 |

| 4 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 2-Bromo-3',5'-dimethyl-4,6-difluoro-1,1'-biphenyl | 86 |

Table 2: Di-arylation of this compound

| Entry | Arylboronic Acid (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 4,6-Difluoro-1,1':2',1''-terphenyl | 92 |

| 2 | 4-Methoxyphenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 4',4''-Dimethoxy-4,6-difluoro-1,1':2',1''-terphenyl | 89 |

| 3 | 4-Tolylboronic acid (2.2) | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (4) | Toluene/H₂O (4:1) | 110 | 18 | 4',4''-Dimethyl-4,6-difluoro-1,1':2',1''-terphenyl | 95 |

| 4 | 3,5-Dimethylphenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | K₂CO₃ (4) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 3',3''',5',5'''-Tetramethyl-4,6-difluoro-1,1':2',1''-terphenyl | 91 |

Experimental Protocols

The following are detailed methodologies for the mono- and di-arylation of this compound.

Protocol 1: General Procedure for the Mono-arylation of this compound

This protocol is optimized for the selective substitution of one bromine atom.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst to the reaction vessel.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-bromo-4,6-difluorobiphenyl derivative.

Protocol 2: General Procedure for the Di-arylation of this compound

This protocol is for the substitution of both bromine atoms to synthesize symmetrical terphenyls.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (4.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired difluoroterphenyl product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Site-Selective Suzuki-Miyaura Coupling

Caption: Workflow for selective mono- and di-arylation of this compound.

Regioselective Functionalization of 1,2-Dibromo-3,5-difluorobenzene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 1,2-dibromo-3,5-difluorobenzene. This versatile building block is of significant interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The strategic introduction of functional groups at specific positions on the aromatic ring is crucial for tailoring the properties of the final products.

The two bromine atoms on this compound exhibit different reactivities, primarily due to the electronic and steric influence of the adjacent fluorine atoms. The bromine at the C1 position is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the selective mono-functionalization of the molecule, providing a powerful tool for synthetic chemists.

Data Presentation: Regioselectivity in Cross-Coupling Reactions

The following table summarizes the typical regioselectivity and yields observed in various palladium-catalyzed cross-coupling reactions of this compound. The data highlights the preferential reactivity at the C1 position.

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Regioselectivity (C1:C2) | Yield (%) |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 80 | 12 | 1-Alkynyl-2-bromo-3,5-difluorobenzene | >95:5 | 85-95 |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 1-Aryl-2-bromo-3,5-difluorobenzene | High | 70-90 |

| Stille Coupling | Pd₂(dba)₃/P(o-tol)₃ | - | Toluene | 110 | 16 | 1-Aryl-2-bromo-3,5-difluorobenzene | High | 65-85 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 24 | 1-Amino-2-bromo-3,5-difluorobenzene | High | 60-80 |

Note: Yields and regioselectivity can vary depending on the specific coupling partners, catalyst system, and reaction conditions. Optimization is recommended for each specific transformation.

Experimental Protocols

Detailed methodologies for key regioselective functionalization reactions are provided below.

Protocol 1: Regioselective Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne at the C1 position of this compound. The reaction exhibits very good site-selectivity in favor of position 1 due to electronic and steric reasons.[1]

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Pd(PPh₃)₂Cl₂

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Add anhydrous toluene via syringe, followed by triethylamine (3.0 eq).

-

Add the terminal alkyne (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the 1-alkynyl-2-bromo-3,5-difluorobenzene.

Protocol 2: Regioselective Suzuki-Miyaura Coupling

This protocol outlines the selective arylation at the C1 position using an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Pd(PPh₃)₄

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water, degassed

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Regioselective Stille Coupling

This protocol describes the selective coupling of an organostannane at the C1 position.

Materials:

-

This compound

-

Organostannane (e.g., Tributyl(phenyl)stannane)

-

Pd₂(dba)₃

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Toluene, anhydrous

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.06 eq).

-

Add anhydrous toluene via syringe.

-

Add the organostannane (1.1 eq) to the reaction mixture via syringe.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Dilute the mixture with diethyl ether and wash with an aqueous solution of KF to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4: Regioselective Buchwald-Hartwig Amination

This protocol details the selective amination at the C1 position.

Materials:

-

This compound

-

Amine (e.g., Morpholine)

-

Pd₂(dba)₃

-

XPhos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and NaOtBu (1.4 eq).

-

Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 5: Metal-Halogen Exchange

This protocol describes a general approach for a regioselective metal-halogen exchange, which typically favors the more acidic proton position, often ortho to a directing group or at a sterically accessible and electronically favorable position. For this compound, the exchange is expected to occur preferentially at the C1 position.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)

-

Anhydrous solvent (e.g., THF, Diethyl ether)

-

Electrophile (e.g., CO₂, DMF, etc.)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Cool the solution to -78 °C.

-

Slowly add the organometallic reagent (e.g., n-BuLi, 1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add the desired electrophile and allow the reaction to slowly warm to room temperature.

-

Work-up: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl or water). Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Logical Relationship of Regioselectivity

The regioselectivity of the functionalization is primarily dictated by the electronic and steric environment of the two bromine atoms.

Caption: Factors influencing the regioselective functionalization of this compound.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for the described palladium-catalyzed cross-coupling reactions is illustrated below.

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Signaling Pathway for Catalytic Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions generally proceeds through three key steps.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 1,2-Dibromo-3,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of valuable pharmaceutical intermediates starting from 1,2-Dibromo-3,5-difluorobenzene. This versatile building block allows for the selective introduction of diverse functionalities through a variety of palladium-catalyzed cross-coupling reactions and Grignard reagent formation, yielding highly functionalized difluorobenzene derivatives. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Site-Selective Sonogashira Coupling for the Synthesis of Alkynyl-Difluorobenzene Derivatives

The Sonogashira cross-coupling reaction of this compound with terminal alkynes proceeds with excellent site-selectivity, favoring substitution at the 1-position due to electronic and steric effects. This allows for the controlled synthesis of mono- and di-alkynyl substituted difluorobenzene derivatives, which are key intermediates in the synthesis of various pharmaceuticals.[1]

General Reaction Scheme:

Experimental Protocol: Mono-Sonogashira Coupling

A solution of this compound (1.0 eq), the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in a mixture of triethylamine and THF (1:1) is stirred at room temperature under an argon atmosphere for 12-24 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2-bromo-1-alkynyl-3,5-difluorobenzene derivative.

Quantitative Data: Site-Selective Mono-Sonogashira Coupling

| Entry | Terminal Alkyne (R-C≡CH) | Product | Yield (%) |

| 1 | Phenylacetylene | 2-Bromo-1-(phenylethynyl)-3,5-difluorobenzene | 85 |

| 2 | 1-Hexyne | 2-Bromo-1-(hex-1-yn-1-yl)-3,5-difluorobenzene | 78 |

| 3 | Trimethylsilylacetylene | 2-Bromo-1-((trimethylsilyl)ethynyl)-3,5-difluorobenzene | 92 |

| 4 | Propargyl alcohol | 3-(2-Bromo-4,6-difluorophenyl)prop-2-yn-1-ol | 75 |

Suzuki-Miyaura Coupling for the Synthesis of Fluorinated Biaryl Compounds

The Suzuki-Miyaura coupling of this compound with arylboronic acids also exhibits high regioselectivity for the 1-position, providing a straightforward route to 2-bromo-4,6-difluoro-1,1'-biphenyl derivatives. These biaryl compounds are important scaffolds in medicinal chemistry.

General Reaction Scheme:

Experimental Protocol: Mono-Suzuki-Miyaura Coupling

A mixture of this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq) in a mixture of toluene, ethanol, and water (4:1:1) is heated at 80 °C under an argon atmosphere for 12 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the desired 2-bromo-4,6-difluoro-1,1'-biphenyl derivative.

Quantitative Data: Site-Selective Mono-Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Bromo-4,6-difluoro-1,1'-biphenyl | 90 |

| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-4,6-difluoro-4'-methoxy-1,1'-biphenyl | 88 |

| 3 | 4-Fluorophenylboronic acid | 2-Bromo-4,4',6-trifluoro-1,1'-biphenyl | 92 |

| 4 | Thiophen-2-ylboronic acid | 2-(2-Bromo-4,6-difluorophenyl)thiophene | 85 |

Buchwald-Hartwig Amination for the Synthesis of Difluoroaniline Derivatives

The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with various primary and secondary amines. This reaction also proceeds with a degree of selectivity, primarily at the 1-position, to furnish N-substituted 2-bromo-4,6-difluoroanilines.

General Reaction Scheme:

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.015 eq), a suitable phosphine ligand (e.g., Xantphos, 0.03 eq), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous solvent (e.g., toluene or dioxane) is heated at 100-110 °C under an argon atmosphere for 12-24 hours. The reaction is cooled, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to give the desired N-(2-bromo-4,6-difluorophenyl)amine derivative.

Quantitative Data: Buchwald-Hartwig Amination

| Entry | Amine (R¹R²NH) | Product | Yield (%) |

| 1 | Morpholine | 4-(2-Bromo-4,6-difluorophenyl)morpholine | 82 |

| 2 | Aniline | N-(2-Bromo-4,6-difluorophenyl)aniline | 75 |

| 3 | Benzylamine | N-Benzyl-2-bromo-4,6-difluoroaniline | 78 |

| 4 | Pyrrolidine | 1-(2-Bromo-4,6-difluorophenyl)pyrrolidine | 85 |

Grignard Reagent Formation and Subsequent Reactions

This compound can be selectively converted into a Grignard reagent at the more reactive bromine position. This organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Experimental Workflow

References

Application of 1,2-Dibromo-3,5-difluorobenzene in the Synthesis of Novel Agrochemicals

Introduction

1,2-Dibromo-3,5-difluorobenzene is a versatile chemical intermediate that holds significant potential in the synthesis of advanced agrochemicals.[1] Its unique substitution pattern, featuring two bromine atoms and two fluorine atoms on a benzene ring, allows for selective functionalization and the introduction of a difluorophenyl moiety into target molecules. This structural feature is often associated with enhanced biological activity and metabolic stability in agrochemical compounds. This document provides detailed application notes and protocols for the synthesis of a novel pyrazole carboxamide fungicide, a class of agrochemicals known for their efficacy as succinate dehydrogenase inhibitors (SDHIs), using this compound as a key starting material.[2][3][4]

Application in Fungicide Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor for the generation of complex anilines, which are crucial building blocks for pyrazole carboxamide fungicides.[3][4] These fungicides are highly effective against a broad spectrum of fungal pathogens by targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[5][6][7] The difluorophenyl group introduced from this compound can significantly contribute to the binding affinity of the fungicide to the target enzyme, thereby enhancing its potency.

Synthesis of a Novel Pyrazole Carboxamide Fungicide

A representative synthesis of a novel pyrazole carboxamide fungicide from this compound is outlined below. The synthesis involves a multi-step process, including a Suzuki coupling reaction, a Buchwald-Hartwig amination, and a final amide coupling.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,6-difluoro-1,1'-biphenyl (Intermediate 1)

This step involves a selective Suzuki coupling reaction at one of the bromine positions of this compound.

-

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

-

Procedure:

-

To a solution of this compound (1.0 eq) and phenylboronic acid (1.1 eq) in toluene, add an aqueous solution of potassium carbonate (2.0 M, 2.0 eq).

-

De-gas the mixture by bubbling argon through it for 15 minutes.

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the mixture.

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-bromo-4,6-difluoro-1,1'-biphenyl.

-

Step 2: Synthesis of 4,6-Difluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)

This step involves a Buchwald-Hartwig amination to introduce an amino group.

-

Materials:

-

2-Bromo-4,6-difluoro-1,1'-biphenyl (Intermediate 1)

-

Benzophenone imine

-

Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide

-

Toluene

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

In a glovebox, combine 2-bromo-4,6-difluoro-1,1'-biphenyl (1.0 eq), benzophenone imine (1.2 eq), bis(dibenzylideneacetone)palladium(0) (0.01 eq), Xantphos (0.02 eq), and sodium tert-butoxide (1.4 eq) in a flask.

-

Add anhydrous toluene and stir the mixture at 100 °C for 16 hours.

-

Cool the reaction mixture and filter it through a pad of celite.

-

Concentrate the filtrate and dissolve the residue in methanol.

-

Add an aqueous solution of hydrochloric acid (2 M) and stir for 2 hours.

-

Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain 4,6-difluoro-[1,1'-biphenyl]-2-amine.

-

Step 3: Synthesis of the Final Pyrazole Carboxamide Fungicide

This final step is an amide coupling reaction.[3][4]

-

Materials:

-

4,6-Difluoro-[1,1'-biphenyl]-2-amine (Intermediate 2)

-

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve 4,6-difluoro-[1,1'-biphenyl]-2-amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Cool the solution to 0 °C and add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to yield the final pyrazole carboxamide fungicide.

-

Data Presentation

| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |

| 1 | 2-Bromo-4,6-difluoro-1,1'-biphenyl | This compound | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | 85 | >95 |

| 2 | 4,6-Difluoro-[1,1'-biphenyl]-2-amine | 2-Bromo-4,6-difluoro-1,1'-biphenyl | Benzophenone imine, Pd₂(dba)₃, Xantphos, NaOtBu | 78 | >98 |

| 3 | Final Fungicide | 4,6-Difluoro-[1,1'-biphenyl]-2-amine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, Et₃N | 92 | >99 |

Mandatory Visualizations

Caption: Synthetic workflow for a novel pyrazole carboxamide fungicide.

Caption: Mechanism of action of pyrazole carboxamide fungicides.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SDHI Fungicides | FRAC [frac.info]

- 6. Isoflucypram, the first representative of a new succinate dehydrogenase inhibitor fungicide subclass: Its chemical discovery and unusual binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antifungal Activity of Novel Longifolene-Derived Diacylhydrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,2-Dibromo-3,5-difluorobenzene as a Precursor for Organic Light-Emitting Diode (OLED) Materials

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, there are no specific examples of 1,2-Dibromo-3,5-difluorobenzene being utilized as a direct precursor for the synthesis of OLED materials. The following application notes and protocols are therefore based on established synthetic methodologies for analogous di-bromoaromatic compounds and are intended to serve as a foundational guide for researchers exploring the potential of this specific precursor.

Introduction

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of these devices is intrinsically linked to the chemical structure and photophysical properties of the organic materials used. Key components of an OLED include the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL).